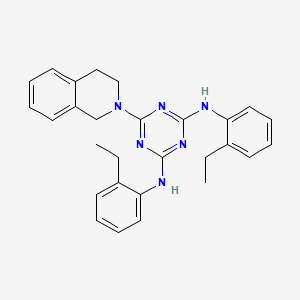
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a dihydroisoquinoline moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with 2-ethylphenylamine and cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the process more sustainable.
化学反应分析
Types of Reactions
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted triazine derivatives.
科学研究应用
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium iodide: A related compound with similar structural features but different functional groups.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Another compound with a dihydroisoquinoline moiety, used in different chemical reactions.
Uniqueness
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine ring and a dihydroisoquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C28H30N6 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H30N6/c1-3-20-11-7-9-15-24(20)29-26-31-27(30-25-16-10-8-12-21(25)4-2)33-28(32-26)34-18-17-22-13-5-6-14-23(22)19-34/h5-16H,3-4,17-19H2,1-2H3,(H2,29,30,31,32,33) |
InChI 键 |
WMFXFRXNTNRCAX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)NC5=CC=CC=C5CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11645628.png)
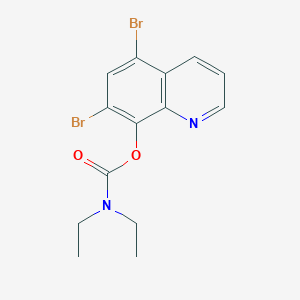
![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
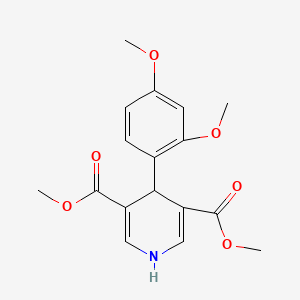
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11645660.png)

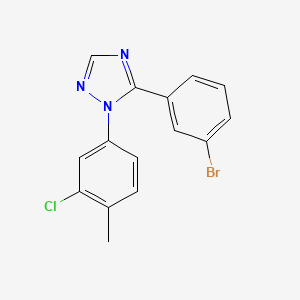
![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)
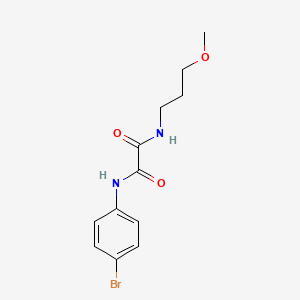
![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)
![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)
![2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)
